molecular formula C11H20O2 B14663685 2,7-Dimethylnona-2,8-diene-1,7-diol CAS No. 51724-50-6

2,7-Dimethylnona-2,8-diene-1,7-diol

Cat. No.: B14663685
CAS No.: 51724-50-6
M. Wt: 184.27 g/mol
InChI Key: GEBHUSMGGCXFFH-UHFFFAOYSA-N
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Description

2,7-Dimethylnona-2,8-diene-1,7-diol is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of two methyl groups, two double bonds, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylnona-2,8-diene-1,7-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as nonadiene derivatives, which undergo a series of reactions including alkylation, hydroxylation, and isomerization to yield the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylnona-2,8-diene-1,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,7-dimethylnona-2,8-diene-1,7-dione, while reduction can produce 2,7-dimethylnonane-1,7-diol.

Scientific Research Applications

2,7-Dimethylnona-2,8-diene-1,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,7-Dimethylnona-2,8-diene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the double bonds can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethylnonane: A saturated hydrocarbon with similar carbon chain length but lacking double bonds and hydroxyl groups.

    4,8-Dimethylnona-3,7-dien-2-one: A compound with similar carbon chain length and double bonds but with a ketone functional group instead of hydroxyl groups.

Uniqueness

2,7-Dimethylnona-2,8-diene-1,7-diol is unique due to the presence of both double bonds and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

51724-50-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,7-dimethylnona-2,8-diene-1,7-diol

InChI

InChI=1S/C11H20O2/c1-4-11(3,13)8-6-5-7-10(2)9-12/h4,7,12-13H,1,5-6,8-9H2,2-3H3

InChI Key

GEBHUSMGGCXFFH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCC(C)(C=C)O)CO

Origin of Product

United States

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